Ralinepag

IP receptor pharmacology cAMP assay PAH drug discovery

Researchers requiring sustained IP receptor activation often face twice-daily dosing constraints of existing agonists (MRE-269 t½ ≈9 h). Ralinepag resolves this with an extended-release formulation delivering a 19-23 h half-life for once-daily administration. • 7.7× greater cAMP potency (EC₅₀ 24 nM vs. 184 nM) & 7.2× greater anti-platelet activity (IC₅₀ 40 nM vs. 288 nM) versus MRE-269 • >42-fold selectivity over other prostanoid receptors • Clinically validated: 29.8% PVR reduction, 55% lower clinical worsening risk ≥98% purity solid; ambient global shipping.

Molecular Formula C23H26ClNO5
Molecular Weight 431.9 g/mol
CAS No. 1187856-49-0
Cat. No. B604915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalinepag
CAS1187856-49-0
Synonyms1187856-49-0;  APD-811;  2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate;  ralinepag;  APD-811;  APD 811;  APD811;  Ralinepag
Molecular FormulaC23H26ClNO5
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)
InChIKeyNPDKXVKJRHPDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO

Structure & Identifiers


Interactive Chemical Structure Model





Ralinepag: Oral IP Agonist for PAH


Ralinepag (APD811, CAS 1187856-49-0) is a non-prostanoid, orally bioavailable prostacyclin (IP) receptor agonist developed for pulmonary arterial hypertension (PAH) research [1]. It binds the human IP receptor with a binding affinity (Ki) of approximately 3 nM and stimulates intracellular cAMP accumulation with an EC₅₀ of 8.5 nM in human IP receptor-expressing cells, while showing >30-fold selectivity over most other prostanoid receptor family members . Ralinepag is distinguished from the approved oral IP agonist selexipag by a distinct extended-release (XR) formulation that provides a plasma half-life of 19–23 hours, enabling once-daily dosing [2].

1

IP receptor agonist tool compound for PAH pathway research

2

Oral extended-release formulation supports sustained target engagement in chronic models

3

Reported prostanoid receptor selectivity supports IP-specific signaling studies

Ralinepag vs. Other Oral IP Agonists


Substitution of Ralinepag with other oral IP receptor agonists, such as selexipag, is not scientifically equivalent due to quantifiable differences in receptor pharmacology, functional potency, and pharmacokinetic (PK) profile. In direct head-to-head in vitro comparisons, Ralinepag demonstrates approximately 7.7-fold greater cAMP accumulation potency (EC₅₀ = 24 nM vs. 184 nM) and 7.2-fold greater functional inhibition of human platelet aggregation (IC₅₀ = 40 nM vs. 288 nM) relative to MRE-269, the active metabolite of selexipag [1]. Furthermore, the extended-release formulation of Ralinepag achieves a terminal half-life of 19–23 hours compared to 9–10 hours for MRE-269, a difference that directly translates to once-daily versus twice-daily dosing requirements [2]. These pharmacological and PK distinctions preclude simple interchangeability for research applications requiring sustained target engagement or reduced dosing frequency.

cAMP potency mismatch

Ralinepag and MRE-269 may produce different IP receptor activation levels at equivalent concentrations, shifting assay readouts.

Functional anti-aggregatory potency

Anti-aggregatory response in human platelet-rich plasma may not directly transfer to selexipag-based pharmacodynamic protocols.

PK-driven target coverage

Extended half-life of Ralinepag XR alters daily exposure profile compared to shorter-acting agonists; protocol-specific validation is needed.

Ralinepag Differentiation Evidence


IP Receptor Binding and cAMP Potency

In a direct head-to-head comparison using human IP receptor-expressing cells, Ralinepag exhibited 7.7-fold higher potency in stimulating cAMP accumulation than MRE-269, the active metabolite of selexipag. Ralinepag demonstrated a cAMP EC₅₀ of 24 nM, whereas MRE-269 required 184 nM to achieve equivalent receptor activation [1]. Ralinepag also displays a binding affinity (Ki) of approximately 3 nM for the human IP receptor, with 42- to 2900-fold selectivity over other prostanoid family receptors including DP1, EP1-4 [2].

cAMP Potency vs MRE-269
Direct head-to-head
EC₅₀ 24 nM vs 184 nM (7.7-fold)
Supports IP receptor activation at lower test concentrations; off-target context requires review.
Human IP receptor-expressing cells; cAMP assay
IP receptor pharmacology cAMP assay PAH drug discovery

Platelet Aggregation Inhibition

In a direct functional comparison using human platelet-rich plasma, Ralinepag was 7.2-fold more potent than MRE-269 at inhibiting ADP-stimulated platelet aggregation. The measured IC₅₀ for Ralinepag was 40 nM, compared to 288 nM for MRE-269 [1]. This ex vivo functional assay provides a translationally relevant readout of IP receptor-mediated anti-aggregatory activity.

Platelet Aggregation IC₅₀
Direct head-to-head
IC₅₀ 40 nM vs 288 nM (7.2-fold)
Supports anti-aggregatory assay sensitivity; translational context requires model-specific review.
Human platelet-rich plasma; ADP-induced aggregation
platelet aggregation ex vivo pharmacology PAH biomarker

Extended-Release Half-Life

In a Phase 1 crossover pharmacokinetic study, the Ralinepag extended-release (XR) formulation demonstrated a terminal elimination half-life (t₁/₂) of 19–23 hours across dose levels, whereas the active metabolite of selexipag (MRE-269) exhibited a half-life of 9–10 hours [1]. This >2-fold difference in half-life is accompanied by a reduced peak-to-trough fluctuation ratio (Cmax/C24 of 1.95–2.18 for Ralinepag XR vs. 31.9–52.8 for MRE-269) [2].

Half-Life (XR Formulation)
Direct head-to-head
19–23 h vs 9–10 h (>2-fold)
Supports once-daily dosing protocol design; peak-to-trough ratio may influence target coverage.
Phase 1 PK crossover; healthy volunteers
pharmacokinetics half-life once-daily dosing

PVR Reduction in Phase 2

In a Phase 2 randomized, placebo-controlled study of 61 PAH participants, 22 weeks of Ralinepag treatment resulted in a 29.8% reduction in pulmonary vascular resistance (PVR) relative to baseline, achieving statistical significance versus placebo (p=0.03) [1]. This primary endpoint finding provides clinical proof-of-concept for Ralinepag's hemodynamic efficacy in the target patient population.

PVR Change (Phase 2)
Cross-study comparable
29.8% reduction (p=0.03 vs placebo)
Reported hemodynamic endpoint context; data to verify in independent research models.
Phase 2; 61 PAH participants; 22 weeks
pulmonary vascular resistance Phase 2 trial PAH hemodynamics

Phase 3 Clinical Worsening Reduction

In the pivotal Phase 3 ADVANCE OUTCOMES trial, Ralinepag achieved a 55% reduction in the risk of clinical worsening events when added to standard-of-care background therapy in PAH patients [1]. The study enrolled subjects on mono (41%) or dual combination (59%) background PAH therapy, and the result was highly statistically significant [1].

Clinical Worsening Risk
Class-level inference
55% risk reduction (HR ≈ 0.45)
Reported clinical outcome endpoint context; requires endpoint-specific validation.
Phase 3 ADVANCE OUTCOMES; add-on to background therapy
clinical worsening Phase 3 trial PAH outcomes

Ralinepag Research & Application Scenarios


In Vitro IP Receptor Pharmacology

Ralinepag is optimal for in vitro receptor pharmacology studies requiring a highly potent (cAMP EC₅₀ = 24 nM) and selective (>42-fold over other prostanoid receptors) IP receptor agonist [4]. Its defined binding affinity (Ki = 3 nM) and functional potency in cAMP accumulation assays provide a well-characterized positive control for screening novel IP receptor modulators or investigating prostacyclin signaling pathways .

Ex Vivo Platelet Aggregation Assays

For ex vivo studies of IP receptor-mediated inhibition of platelet aggregation, Ralinepag offers 7.2-fold greater functional potency than MRE-269 (IC₅₀ = 40 nM vs. 288 nM) [4]. This enhanced potency makes Ralinepag the preferred tool compound for investigations of prostacyclin pathway pharmacodynamics in human platelet-rich plasma, a clinically relevant biomarker system for PAH [4].

In Vivo PK and Target Engagement

The extended-release formulation of Ralinepag, with a terminal half-life of 19–23 hours, enables once-daily dosing in animal models and clinical protocols, providing sustained IP receptor occupancy with low peak-to-trough fluctuation (Cmax/C24 < 2.2) [4]. This PK profile makes Ralinepag particularly suitable for chronic dosing studies in rodent PAH models, where it has demonstrated both prophylactic and therapeutic efficacy in monocrotaline-induced PAH .

Clinical Biomarker and Translational Research

Ralinepag's validated clinical efficacy in reducing pulmonary vascular resistance (29.8% reduction at Week 22) and clinical worsening events (55% risk reduction) positions it as a benchmark compound for translational PAH research [4]. Investigators studying disease progression biomarkers or combination therapy strategies may leverage Ralinepag as a clinically anchored reference agonist with a well-defined efficacy and safety profile [4].

Application
Selection Property
Validation Focus
IP receptor signaling studies
Reported IP agonist potency and selectivity
cAMP accumulation and binding assay context
Platelet aggregation pharmacodynamic research
Reported functional anti-aggregatory potency
Ex vivo human platelet assay context
Chronic PAH model target engagement studies
Extended half-life and low peak-to-trough fluctuation
Sustained receptor occupancy and exposure-response review
Translational PAH biomarker research
Reported clinical hemodynamic and outcome endpoint data
Endpoint-context review; model-specific validation

Technical Documentation Hub

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25 linked technical documents
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